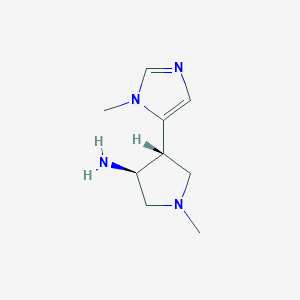

(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3S,4R)-1-methyl-4-(3-methylimidazol-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-4-7(8(10)5-12)9-3-11-6-13(9)2/h3,6-8H,4-5,10H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSKWJXXCFDEDP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)N)C2=CN=CN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)N)C2=CN=CN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H20N4

- Molecular Weight : 252.35 g/mol

- IUPAC Name : (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine

The biological activity of (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine is primarily attributed to its interaction with specific biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its imidazole moiety suggests potential interactions with histamine receptors and other neurotransmitter receptors.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds containing imidazole rings. For instance, derivatives exhibiting significant activity against viruses such as HSV and VSV have been reported. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

2. Anti-inflammatory Effects

Compounds similar to (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine have demonstrated anti-inflammatory effects by inhibiting cytokine production and modulating inflammatory pathways. The inhibition of key enzymes involved in inflammation has been documented .

3. Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective qualities, potentially through the modulation of neuroinflammatory responses and protection against oxidative stress. These properties are particularly relevant in the context of neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of imidazole-containing compounds found that several derivatives exhibited IC50 values in the low micromolar range against HSV and VSV, suggesting that (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine may share similar properties .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, related compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine could be effective in managing inflammatory conditions .

Data Table: Biological Activities Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, stereochemical, and functional differences between the target compound and related analogs:

Stereochemical and Functional Group Analysis

- Stereochemistry : The (3S,4R) configuration distinguishes the target compound from diastereomers like (3S,4S)-carboxylic acid derivatives and racemic mixtures (e.g., rac-3R,4S or 3R,4R). Pilocarpine shares the (3S,4R) configuration, which is essential for its mAChR agonist activity, suggesting similar stereochemical requirements for the target compound’s bioactivity .

- Functional Groups: Amine vs. In contrast, carboxylic acid derivatives (e.g., ) are ionized at neutral pH, limiting blood-brain barrier penetration . Benzyl vs.

Pharmacological Implications

- Target Selectivity: Pilocarpine’s (3S,4R)-configured imidazole moiety directly interacts with mAChR’s aspartate residue (D103 in M3 subtype), a mechanism likely conserved in the target compound. Substituting the dihydrofuranone ring with pyrrolidine may alter binding kinetics or off-target effects .

- Racemic Mixtures : Compounds like rac-(3R,4S)-benzyl analogs exhibit mixed enantiomer activities, complicating therapeutic use. Enantiopure synthesis of the target compound could mitigate this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.